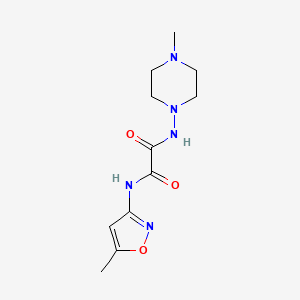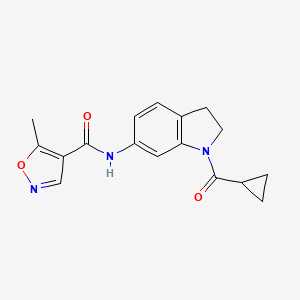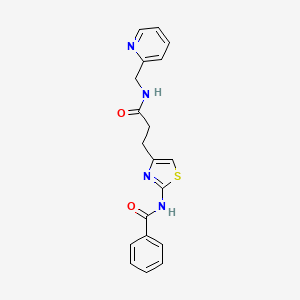
N1-(5-methylisoxazol-3-yl)-N2-(4-methylpiperazin-1-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities that have resulted in the development of a plethora of method for the synthesis of this valuable fragment .
Molecular Structure Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . Isoxazoles are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
The focus of many studies on isoxazole has been either synthetic routes or chemical reactions of the nucleus .
Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific substitutions made to the isoxazole ring .
Scientific Research Applications
Crystal Structure Analysis
- Study 1: Research on the crystal structure of a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, provides insights into the conformation and bond lengths and angles of similar compounds. This study contributes to the understanding of molecular conformations in compounds with similar structures (Ozbey, Kuş, & Göker, 2001).
Synthesis and Evaluation of Derivatives
- Study 2: A series of new analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide, which is closely related to the compound , were synthesized and evaluated. This research adds to the knowledge of synthesizing and evaluating similar compounds (Liao et al., 2000).
Anticancer Activity Analysis
- Study 3: An investigation into the anticancer activity of 1-(4-methylpiperazin-1-yl)isoquinolines, which shares a part of the compound structure, found specific molecular targets for these compounds, providing a basis for the development of anticancer drugs (Konovalenko et al., 2022).
Potential PET Agent for Imaging
- Study 4: A study on the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a similar compound, aimed to create a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation (Wang et al., 2018).
Development of EAA Receptor Antagonists
- Study 5: Research on the development of two novel EAA receptor antagonists, using an isoxazole amino acid similar to the compound , contributes to the understanding of receptor binding and potential neuroprotective effects (Krogsgaard‐Larsen et al., 1991).
Anti-Inflammatory Properties
- Study 6: A study on a novel process for preparing compounds with anti-inflammatory properties, starting with a similar isoxazole compound, highlights the potential medicinal use of these structures (Matson, 1990).
Mechanism of Action
Future Directions
Given the wide range of biological activities and therapeutic potential of isoxazole derivatives, there is significant interest in the development of new synthetic strategies and the design of new isoxazole derivatives . This suggests that “N1-(5-methylisoxazol-3-yl)-N2-(4-methylpiperazin-1-yl)oxalamide” and similar compounds could be the subject of future research.
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-N'-(4-methylpiperazin-1-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-8-7-9(14-19-8)12-10(17)11(18)13-16-5-3-15(2)4-6-16/h7H,3-6H2,1-2H3,(H,13,18)(H,12,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMKIKOZXBIUTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NN2CCN(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B2413291.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2413297.png)

![6-Methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2413299.png)
![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2413300.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2413303.png)

![2-{[3-(3-fluorophenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-mesitylacetamide](/img/structure/B2413309.png)
![6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2413310.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2413311.png)
![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl 2-chloropyridine-3-carboxylate](/img/structure/B2413312.png)
![N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide](/img/structure/B2413313.png)